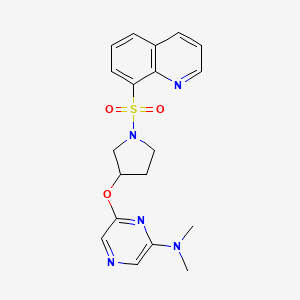

N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazin-2-amine

Description

Properties

IUPAC Name |

N,N-dimethyl-6-(1-quinolin-8-ylsulfonylpyrrolidin-3-yl)oxypyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c1-23(2)17-11-20-12-18(22-17)27-15-8-10-24(13-15)28(25,26)16-7-3-5-14-6-4-9-21-19(14)16/h3-7,9,11-12,15H,8,10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFUUUCGDSXMTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. Its structure incorporates a quinoline moiety, which is known for various pharmacological properties, including antibacterial and anticancer effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical formula for this compound is C19H21N5O3S, with a molecular weight of 399.5 g/mol. The compound features a pyrazine ring, a quinoline sulfonamide group, and a pyrrolidine moiety, which contribute to its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N5O3S |

| Molecular Weight | 399.5 g/mol |

| Structure | Structure |

Antibacterial Activity

Research indicates that compounds with quinoline structures exhibit significant antibacterial properties. A study highlighted the synthesis of various quinolone derivatives and their evaluation against gram-positive and gram-negative bacteria. The findings suggested that these compounds, including derivatives similar to this compound, demonstrated effective antibacterial activity with minimal toxicity towards human lung fibroblast cells (WI38) compared to Doxorubicin, suggesting a safer profile for potential therapeutic use .

Antiviral Activity

In another investigation focusing on antiviral properties, compounds structurally related to this compound were screened as inhibitors for human respiratory syncytial virus (hRSV). The results indicated promising inhibitory effects, warranting further exploration into their mechanisms of action .

The biological activity of N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazin-2-amines can be attributed to its ability to interact with various biological targets:

- GPCR Ligands : Some derivatives have shown promising interactions with G-protein coupled receptors (GPCRs), which play crucial roles in cell signaling.

- Kinase Inhibition : The compound has demonstrated potential as a kinase inhibitor, impacting pathways involved in cell proliferation and survival.

- Enzyme Inhibition : It also exhibits enzyme inhibition properties that may contribute to its antibacterial and antiviral effects .

Case Study 1: Antibacterial Efficacy

A series of quinolone derivatives were synthesized and tested for their antibacterial efficacy. Among these, the compound showed significant inhibition against both Staphylococcus aureus and Escherichia coli strains. The structure–activity relationship (SAR) analysis suggested that modifications on the quinoline ring could enhance antibacterial potency.

Case Study 2: Antiviral Screening

In a high-throughput screening assay for antiviral agents against hRSV, several compounds including those related to N,N-dimethyl derivatives were identified as potential inhibitors. These findings support the need for further pharmacological studies to evaluate their efficacy in clinical settings.

Comparison with Similar Compounds

Core Heterocycle Variations

The pyrazine core distinguishes this compound from analogs with pyrimidine, pyridazine, or pyrazolo-pyrimidine backbones. For example:

- This modification could influence interactions with enzymatic targets like kinases .

- (R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide () employs a pyridazinone core, which introduces a keto group that may enhance polarity and metabolic stability .

Substituent Effects

- Sulfonyl Group Variations: Replacing the quinolin-8-ylsulfonyl group with a 4-fluorophenylsulfonyl group (as in 6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine, ) reduces molecular weight (366.4 vs. ~445 for the quinoline analog) and alters lipophilicity. The fluorophenyl group may improve blood-brain barrier penetration, while the quinoline moiety could enhance intercalation or π-π stacking in nucleic acid targets .

- Pyrrolidine vs. Piperidine Linkers: N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride () substitutes pyrrolidine with a six-membered piperidine ring.

Functional Group Additions

- Methoxy groups (e.g., in N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine, ) improve solubility but may reduce metabolic stability due to demethylation pathways .

Data Table: Structural and Physicochemical Comparison

*Estimated based on structural similarity to .

Research Findings and Implications

- Synthetic Accessibility: The pyrrolidin-3-yloxy linker is commonly synthesized via nucleophilic substitution or Mitsunobu reactions, as seen in and . Quinoline sulfonylation likely follows standard sulfonamide coupling protocols .

- Biological Relevance: While direct data are lacking, the quinoline group in the target compound is associated with intercalation (e.g., in DNA/RNA-binding agents) or kinase inhibition, as seen in pyrazolo-pyrimidine analogs (). Fluorophenyl variants () may prioritize membrane permeability over target affinity .

Q & A

Basic: What are the standard synthetic routes for preparing N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazin-2-amine, and how can intermediates be characterized?

Answer:

The compound’s synthesis likely involves multi-step heterocyclic coupling, analogous to methods used for related pyrazine derivatives. For example, describes the use of THF as a solvent for nucleophilic substitution reactions between pyrrolidine derivatives and chlorinated pyrimidines, yielding intermediates characterized via melting point analysis, IR, and ¹H NMR . Key steps include:

- Coupling reactions (e.g., sulfonylation of pyrrolidine with quinoline derivatives).

- Purification : Column chromatography (e.g., Biotage® systems) or recrystallization from acetonitrile/ethyl acetate .

- Characterization : ¹H NMR for verifying substitution patterns (e.g., δ 8.87 ppm for pyridine protons in related compounds) and HRMS for molecular weight confirmation .

Basic: What analytical techniques are critical for verifying the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Essential for confirming regiochemistry of substituents (e.g., distinguishing pyrrolidine oxygen linkage vs. sulfonyl positioning). highlights δ 2.0–3.5 ppm regions for pyrrolidine protons and δ 8.5–9.0 ppm for quinoline aromatic protons .

- HRMS (ESI) : Validates molecular formula (e.g., m/z 215 [M+H]+ in analogous compounds) .

- IR Spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:

emphasizes integrating quantum chemical calculations (e.g., DFT for transition state analysis) with experimental data to predict optimal reaction pathways. For example:

- Reaction Path Search : Identify energy barriers for sulfonylation or pyrrolidine coupling steps.

- Solvent/Reagent Screening : Use COSMO-RS models to predict solvent effects on yield .

- Statistical Design of Experiments (DoE) : Apply factorial designs (e.g., Taguchi methods) to minimize trial runs while maximizing yield, as discussed in .

Advanced: How can researchers resolve contradictions in spectroscopic data for intermediates?

Answer:

- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For instance, notes challenges in distinguishing di(2-picolyl)amine byproducts via ¹H NMR alone .

- Crystallography : Single-crystal X-ray diffraction for ambiguous intermediates (e.g., confirming pyrrolidine ring conformation) .

- Computational NMR Prediction : Tools like ACD/Labs or Gaussian-derived chemical shifts can validate assignments .

Advanced: What strategies mitigate impurities during the final purification stage?

Answer:

- Gradient Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (0–100%) to separate polar byproducts (e.g., unreacted sulfonyl chloride) .

- Acid-Base Extraction : describes HCl washes to remove basic impurities (e.g., excess cyclopropanamine) .

- Recrystallization Optimization : Adjust solvent polarity (e.g., acetonitrile vs. DCM) to enhance crystal lattice selectivity .

Basic: What are the solubility and stability profiles of this compound under standard lab conditions?

Answer:

- Solubility : Likely polar aprotic solvent-soluble (DMSO, DMF) due to the sulfonyl and pyrazine groups. notes similar compounds require storage at –20°C to prevent decomposition .

- Stability : Monitor via HPLC-UV for hydrolytic degradation (e.g., sulfonyl ester cleavage in aqueous buffers) .

Advanced: How can researchers design a kinetic study to evaluate catalytic applications of this compound?

Answer:

- Reactor Design : Use batch reactors with in-situ FTIR or Raman spectroscopy to track reaction progress (e.g., ’s high-pressure apparatus for catalytic testing) .

- Rate Law Determination : Vary concentrations of reactants (e.g., quinoline sulfonyl chloride) and apply pseudo-first-order kinetics.

- Activation Energy Calculation : Conduct Arrhenius experiments at 25–60°C, as in ’s 35°C reaction optimization .

Advanced: What role does the quinoline-8-sulfonyl group play in modulating biological or catalytic activity?

Answer:

- Electron-Withdrawing Effects : The sulfonyl group enhances electrophilicity at the pyrazine core, potentially improving binding to biological targets (e.g., kinase inhibitors in ) .

- Steric Effects : Quinoline’s bulkiness may influence conformation; molecular docking studies (AutoDock Vina) can predict binding poses .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves and fume hoods due to potential irritancy (analogous to ’s recommendations for pyridine derivatives) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal (e.g., HCl wash protocols in ) .

Advanced: How can machine learning models predict novel derivatives with enhanced properties?

Answer:

- Feature Engineering : Train models on descriptors like LogP, topological polar surface area, and H-bond donor/acceptor counts.

- Generative Chemistry : Use reinforcement learning (e.g., MolGAN) to propose derivatives with optimized binding or solubility, as suggested by ICReDD’s computational-experimental feedback loop in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.